molecular formula C22H22ClNO4S B11651972 4-tert-butyl-N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-tert-butyl-N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B11651972
M. Wt: 431.9 g/mol
InChI Key: NZEVCCLBLGEOHB-UHFFFAOYSA-N
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Description

N-(4-Chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(2-methyl-2-propanyl)benzenesulfonamide is a complex organic compound with a unique structure that combines elements of dibenzofuran and benzenesulfonamide

Properties

Molecular Formula

C22H22ClNO4S

Molecular Weight

431.9 g/mol

IUPAC Name

4-tert-butyl-N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H22ClNO4S/c1-22(2,3)13-7-9-15(10-8-13)29(26,27)24-14-11-16-20-18(25)5-4-6-19(20)28-21(16)17(23)12-14/h7-12,24H,4-6H2,1-3H3

InChI Key

NZEVCCLBLGEOHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC4=C3C(=O)CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(2-methyl-2-propanyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from appropriate biphenyl precursors.

    Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the chlorinated dibenzofuran core with the benzenesulfonamide derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(2-methyl-2-propanyl)benzenesulfonamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(2-methyl-2-propanyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its stability and reactivity make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamide groups.

    Industrial Applications: It may be used in the development of new catalysts or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism by which N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(2-methyl-2-propanyl)benzenesulfonamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.

    Pathway Modulation: The compound could influence biological pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(2-methyl-2-propanyl)benzenesulfonamide: shares similarities with other dibenzofuran derivatives and benzenesulfonamide compounds.

    Dibenzofuran Derivatives: These compounds often exhibit similar stability and reactivity, making them useful in various applications.

    Benzenesulfonamide Compounds: These compounds are known for their biological activity, particularly as enzyme inhibitors.

Uniqueness

The uniqueness of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(2-methyl-2-propanyl)benzenesulfonamide lies in its combined structural features, which confer specific reactivity and biological activity not found in simpler compounds.

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